D-Glucosamine Sulfate Sodium Chloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H13Cl2NNa2O8S |
|---|---|
Molecular Weight |
376.12 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid;dichloride |
InChI |
InChI=1S/C6H13NO8S.2ClH.2Na/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;;;;/h1,3-7,9-12H,2H2,(H,13,14,15);2*1H;;/q;;;2*+1/p-2/t3-,4+,5+,6+;;;;/m0..../s1 |
InChI Key |
LOGOMSNOMLLMRF-VWFNIEHNSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O.[Na+].[Na+].[Cl-].[Cl-] |
Canonical SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O.[Na+].[Na+].[Cl-].[Cl-] |
Origin of Product |
United States |
Preamble on the Contemporary Academic Landscape of D Glucosamine Sulfate Sodium Chloride Research
Contextualizing D-Glucosamine Sulfate (B86663) Sodium Chloride within Advanced Glycoconjugate Research
D-Glucosamine, the core component of D-Glucosamine Sulfate Sodium Chloride, is an amino sugar that serves as a vital precursor in the biochemical synthesis of glycosylated proteins and lipids. wikipedia.orgncats.ioechemi.com It is a fundamental component of the hexosamine biosynthesis pathway, a critical metabolic route that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgncats.io This activated sugar nucleotide is then utilized by cells for the creation of complex carbohydrates, including glycosaminoglycans (GAGs), proteoglycans, and glycolipids. wikipedia.orgncats.io
Glycosaminoglycans are long, unbranched polysaccharides that are major components of the extracellular matrix and connective tissues. cymitquimica.combiosynth.com D-Glucosamine is therefore essential for the structural integrity and function of tissues such as cartilage, where GAGs like chondroitin (B13769445) sulfate and keratan (B14152107) sulfate are abundant. foodandnutritionresearch.netnih.gov The compound's role extends to being a constituent of chitin (B13524), a polysaccharide found in the exoskeletons of crustaceans and the cell walls of fungi. wikipedia.orgechemi.com
Advanced glycoconjugate research investigates the intricate roles of these complex carbohydrates in cellular recognition, signaling, and adhesion. Within this field, this compound is studied as a key substrate that can influence the rate and nature of glycoconjugate synthesis. For instance, research has explored how supplementing with glucosamine (B1671600) might modulate the production of hyaluronic acid, a crucial GAG in synovial fluid. nih.govresearchgate.net The availability of glucosamine can be a rate-limiting step in the synthesis of these vital biopolymers. researchgate.net
Below is an interactive data table detailing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 1296149-13-7 biosynth.comsimsonpharma.comclearsynth.com |
| Molecular Formula | C6H15ClNNaO9S clearsynth.comchemicalbook.com |
| Molecular Weight | 335.69 g/mol clearsynth.com |
| Appearance | White Crystalline Powder cymitquimica.comechemi.com |
| Solubility | Freely soluble in water, sparingly soluble in methanol, practically insoluble in acetone. chemicalbook.com |
Evolution of Research Paradigms Pertaining to this compound
The scientific investigation into glucosamine and its salts has evolved significantly over the past several decades. Initial research, dating back to the early 1980s, primarily focused on its potential to address the age-related decline in endogenous glucosamine synthesis and its implications for osteoarthritis. meschinohealth.com These early studies were largely conducted in Europe and Asia and suggested that oral glucosamine sulfate supplementation could compensate for this decline and potentially block the progression of osteoarthritis. meschinohealth.com
This led to a paradigm where D-Glucosamine Sulfate was primarily viewed through a therapeutic lens for joint health. A substantial body of clinical trials emerged, with many showing positive effects on pain and joint function in individuals with osteoarthritis. nih.govversusarthritis.orgresearchgate.net However, as research progressed, the paradigm began to shift. The quality and sponsorship of clinical trials came under scrutiny, with some meta-analyses indicating that the effect size of glucosamine diminished when only high-quality, industry-independent trials were considered. nih.gov
More recent research has broadened the focus beyond osteoarthritis. Scientists are now investigating the fundamental cellular and molecular mechanisms of glucosamine. For example, studies have explored its effects on inflammatory pathways, such as the inhibition of matrix metalloproteinases and the reduction of superoxide (B77818) radical production. mdpi.comyoutube.com There is also growing interest in its impact on cellular processes like protein glycosylation and cellular stress. mdpi.com This shift reflects a move from a purely clinical and symptomatic focus to a more basic science approach aimed at understanding the compound's broader biological activities.
Identification of Key Unresolved Questions and Academic Research Gaps for this compound
Despite extensive research, several key questions and academic research gaps concerning this compound remain. A primary area of uncertainty revolves around its precise mechanism of action. While it is known to be a precursor for GAG synthesis, the exact downstream effects and the reasons for the variable clinical responses are not fully understood. ncats.io
One of the most significant unresolved issues is the discrepancy in findings from clinical trials. ideafit.comhealthline.com The reasons for these conflicting results are likely multifactorial and represent a major research gap. Factors that require further investigation include:
Bioavailability and Pharmacokinetics: While glucosamine is readily absorbed, the concentrations reaching the target tissues, such as cartilage, from standard oral doses may be insufficient to exert a significant therapeutic effect. nih.gov More research is needed to understand the optimal delivery and effective tissue concentrations.
Formulation Differences: The debate continues regarding the relative efficacy of different glucosamine salts, such as glucosamine sulfate versus glucosamine hydrochloride. nih.govarthritis.org Some studies suggest that the sulfate moiety may be biologically important, while others have found no significant difference.
Patient Heterogeneity: The response to glucosamine may vary depending on the individual's genetic makeup, the severity of their condition, and other lifestyle factors. Identifying biomarkers that can predict which patients are most likely to benefit from glucosamine supplementation is a critical area for future research.
Furthermore, the broader biological effects of glucosamine are still being elucidated. Research into its influence on cellular signaling, gene expression, and its potential role in other physiological and pathological processes is ongoing. nih.gov The long-term effects of supplementation and its interactions with other medications and dietary components also warrant further investigation. webmd.com Addressing these unresolved questions will be crucial for clarifying the scientific standing and potential applications of this compound.
Advanced Synthetic Methodologies and Chemical Engineering of D Glucosamine Sulfate Sodium Chloride
Novel Approaches to the Synthesis of D-Glucosamine Sulfate (B86663) Sodium Chloride
Modern synthetic strategies for D-glucosamine sulfate sodium chloride are increasingly focused on leveraging biological systems and environmentally benign processes to achieve high purity and specific stereochemistry.
Chemoenzymatic Synthetic Pathways for this compound
Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of enzymatic catalysis to produce complex molecules like D-glucosamine sulfate. This approach is particularly valuable for achieving regioselective sulfation of the glucosamine (B1671600) backbone. Key to this strategy is the use of sulfotransferase enzymes, which catalyze the transfer of a sulfonyl group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific hydroxyl or amino group on the glucosamine acceptor. nih.govnih.govnih.gov
The biosynthesis of heparan sulfate, a complex polysaccharide containing sulfated glucosamine units, provides a model for these chemoenzymatic methods. nih.govnih.govmpg.de Researchers have utilized various isoforms of heparan sulfate sulfotransferases, such as 2-O-sulfotransferases (HS2ST), 6-O-sulfotransferases (HS6STs), and 3-O-sulfotransferases (HS3STs), to introduce sulfate groups at the C2, C6, and C3 positions of the glucosamine ring, respectively. nih.govnih.gov The substrate specificity of these enzymes allows for precise control over the sulfation pattern, which is crucial for the biological activity of the resulting molecules. nih.govnih.gov
One innovative chemoenzymatic strategy involves the use of a chemically synthesized oligosaccharide backbone that can then be modified by a series of enzymatic steps, including epimerization and sulfation. nih.gov This allows for the controlled placement of N-sulfo, O-sulfo, and acetyl groups, leading to the synthesis of structurally defined heparan sulfate oligosaccharides. acs.org
Table 1: Key Enzymes in the Chemoenzymatic Synthesis of Sulfated Glucosamine Derivatives
| Enzyme Class | Specific Enzyme Example | Function | Reference |
| Sulfotransferase | Heparan Sulfate 6-O-Sulfotransferase (HS6ST) | Catalyzes the transfer of a sulfate group to the C6 position of a glucosamine residue. | nih.gov |
| Sulfotransferase | Heparan Sulfate 3-O-Sulfotransferase (HS3ST) | Catalyzes the transfer of a sulfate group to the C3 position of a glucosamine residue. | nih.gov |
| N-deacetylase/N-sulfotransferase | NDST isoforms | Removes the N-acetyl group from glucosamine and adds a sulfate group. | nih.gov |
| Epimerase | C5-Epimerase | Converts glucuronic acid to iduronic acid within the polysaccharide chain. | nih.gov |
Optimization of Green Chemistry Routes for this compound Production
Traditional production of glucosamine relies on the hydrolysis of chitin (B13524) from shellfish exoskeletons, a process that generates significant chemical waste and can be environmentally harmful. ipb.ac.id In response, green chemistry principles are being applied to develop more sustainable and eco-friendly production methods.
A prominent green alternative is the fermentation of non-GMO corn to produce glucosamine. glucosagreen.com This process utilizes glucose as a starting material, which is converted to glucosamine by specific microorganisms. glucosagreen.com This method significantly reduces the carbon footprint and wastewater generation compared to the shellfish extraction process.
The use of D-glucosamine itself as a green ligand in copper-catalyzed synthesis reactions further underscores the commitment to environmentally friendly chemical processes.
Table 2: Comparison of Glucosamine Production Methods
| Method | Starting Material | Key Reagents/Process | Environmental Considerations | Reference |
| Traditional | Shellfish Chitin | Strong acids (e.g., HCl) for hydrolysis | High water usage, chemical waste generation | ipb.ac.id |
| Fermentation | Non-GMO Corn | Microbial fermentation | Reduced carbon footprint, less wastewater | glucosagreen.com |
| Ionic Liquid Hydrolysis | Chitosan | Reusable acidic ionic liquid | Recyclable catalyst, reduced acid waste | google.com |
Stereoselective Synthesis Strategies for this compound
Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules. For D-glucosamine sulfate, this involves controlling the configuration of the chiral centers on the glucose ring and the regioselective placement of the sulfate group.
D-glucosamine itself has been effectively employed as a chiral auxiliary to direct the stereochemical outcome of various asymmetric reactions. researchgate.netresearchgate.net This approach leverages the inherent chirality of the glucosamine molecule to induce the formation of a specific stereoisomer of the target product. For instance, D-glucosamine-derived chiral catalysts have shown increasing utility in asymmetric synthesis. researchgate.net
Regioselective sulfation is a key aspect of the stereoselective synthesis of glucosamine sulfate derivatives. Chemical methods, often involving the use of protecting groups, can be employed to block certain hydroxyl groups, thereby directing the sulfation to a specific position. For example, the use of a 4,6-benzylidene acetal (B89532) protecting group on glucosamine residues allows for subsequent sulfation at other positions. mdpi.com
Chemoenzymatic methods, as discussed previously, offer a high degree of regioselectivity due to the specific nature of the sulfotransferase enzymes. By selecting the appropriate enzyme, researchers can precisely control which hydroxyl or amino group on the glucosamine ring is sulfated. nih.govresearchgate.net A divergent synthetic approach, where a common precursor is selectively deprotected and then sulfated, allows for the creation of a library of heparan sulfate analogs with different, well-defined sulfation patterns. nih.govrsc.org
Post-Synthetic Modification and Derivatization of this compound for Research Applications
The functionalization of this compound is crucial for its use in various research applications, including the development of molecular probes and targeted delivery systems.
Functionalization Techniques for this compound
The primary amino group and the hydroxyl groups of D-glucosamine sulfate provide reactive sites for a variety of chemical modifications. Standard bioconjugation techniques can be employed to attach other molecules, such as fluorescent dyes, imaging agents, or therapeutic compounds.
One common method is the use of cross-linking agents. For example, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS) can be used to couple the amino group of glucosamine to a carboxylic acid on another molecule, forming a stable amide bond. researchgate.net This technique has been used to conjugate glucosamine to nanoparticles for imaging applications.
Another approach involves the synthesis of glucosamine derivatives with specific functionalities. For instance, glucosamine can be modified to incorporate a linker with a reactive group, such as an azide (B81097) or an alkyne, which can then be used in "click chemistry" reactions for efficient and specific conjugation. The synthesis of glucosamine-NSAID bioconjugates has been achieved by coupling the two molecules via an amino acid linker using HOBt and EDCI. researchgate.net
Formation of Conjugates and Probes Utilizing this compound Scaffolds
The ability to conjugate D-glucosamine sulfate to various reporter molecules has led to the development of powerful research tools, particularly in the field of molecular imaging. Since many cell types, especially cancer cells, exhibit increased glucose uptake, glucosamine-based probes can be used to target and visualize these cells.
Table 3: Examples of D-Glucosamine Based Probes and Conjugates
| Probe/Conjugate Type | Reporter Molecule | Application | Key Findings | Reference |
| PET Imaging Agent | 18F | Cancer imaging | Radiolabelled glucosamine derivatives show uptake in tumors. | rsc.org |
| NIRF Probe | Cypate (near-infrared dye) | In vivo tumor imaging | Glucosamine-linked probes exhibit enhanced tumor targeting and retention. | nih.gov |
| Lysosomal Imaging Probe | Lissamine-rhodamine B | Imaging lysosomes in breast tumors | The probe biosynthetically labels lysosomal proteins. | johnshopkins.edu |
| Quantum Dot Conjugate | CdSe core quantum dots | Cellular labeling of osteoblastic cells | D-glucosamine conjugation enhances cellular uptake and lysosomal escape. |
Researchers have successfully synthesized 18F-radiolabelled glucosamine derivatives for use as positron emission tomography (PET) imaging agents to visualize tumors. rsc.org Similarly, near-infrared fluorescence (NIRF) probes have been created by linking glucosamine to fluorescent dyes like cypate, demonstrating enhanced tumor-targeting properties in preclinical models. nih.gov The number of glucosamine moieties attached to the probe can influence its uptake and retention in tumors. nih.gov
Furthermore, glucosamine has been conjugated to quantum dots for cellular labeling and to lissamine-rhodamine B to create a novel probe for fluorescence imaging of lysosomes in breast tumors. johnshopkins.edu These examples highlight the versatility of D-glucosamine sulfate as a scaffold for the development of sophisticated molecular probes for a wide range of biological investigations.
Scale-Up and Process Intensification Research in this compound Synthesis
The transition from laboratory-scale synthesis to industrial-scale production of this compound presents significant chemical engineering challenges. Research in this area focuses on ensuring consistent product quality, maximizing yield, improving efficiency, and maintaining economic viability on a larger scale. This involves meticulous optimization of reaction and separation parameters, as well as the implementation of process intensification strategies to streamline manufacturing.
A critical aspect of scaling up is the development of a robust and reproducible process. Studies have utilized concepts like Quality by Design (QbD) to systematically understand and control the manufacturing process. This approach involves identifying critical process parameters that influence the final product's quality and establishing a design space for reliable operation.
Detailed research has been conducted to optimize the synthesis of the this compound double salt from glucosamine hydrochloride and anhydrous sodium sulfate. cip.com.cn One notable study focused on optimizing 13 operational parameters related to both the reaction and separation stages. cip.com.cn This led to the development of a "mixed dropping process," which proved successful in a trial production of 200 kg, meeting national quality standards. cip.com.cn
The key optimized reaction conditions identified in this research are detailed below:
| Parameter | Optimized Value |
| Molar ratio of anhydrous sodium sulfate to glucosamine hydrochloride | 0.42 |
| Mass ratio of water to glucosamine hydrochloride | 2.0 |
| Reaction Temperature | 50 °C |
| Reaction Time | 1 h |
This table presents optimized reaction parameters for the preparation of this compound as identified in a specific scale-up study. cip.com.cn
Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is another key area of research. While much of the literature focuses on the production of glucosamine or its hydrochloride salt, the principles are applicable to the synthesis of the double salt. For instance, the production of glucosamine via microbial fermentation is being explored as an alternative to the traditional method of processing chitin from shellfish shells. nih.govresearchgate.net Scaling up fermentation processes involves addressing challenges in both upstream (bioreactor design and operation) and downstream (separation and purification) operations. nih.gov
Furthermore, advancements in separation and purification are crucial for industrial production. The synthesis of glucosamine sulfate often involves crystallization steps that are sensitive to scale. A Chinese patent describes a preparation method involving hydrolysis, decolorization, concentration, and extraction, with specific details on washing the crude product with absolute ethyl alcohol to achieve yields between 60% and 67%. google.com Another patented method for preparing the this compound salt focuses on controlling reaction temperatures during the addition of reagents like sodium tert-butoxide and sulfuric acid to achieve a high yield of 99.7%. google.com
Sophisticated Analytical Characterization and Quantification Methods in D Glucosamine Sulfate Sodium Chloride Research
Advanced Chromatographic and Spectroscopic Techniques for D-Glucosamine Sulfate (B86663) Sodium Chloride Analysis
High-Resolution Mass Spectrometry for Structural Elucidation of D-Glucosamine Sulfate Sodium Chloride and its Metabolites (In Vitro/Theoretical)
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of this compound and its metabolites. Techniques such as high-performance liquid chromatography quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF MS) are instrumental in identifying and characterizing impurities and degradation products. researchgate.netdocumentsdelivered.com In one study, HPLC-Q-TOF MS with an electrospray ionization (ESI) source in positive ionization mode was used to analyze an unknown impurity in this compound capsules. The analysis revealed that the protonated molecule ions [M+H]+ for both an unknown impurity and a novel degradation product were at an m/z of 287. researchgate.netdocumentsdelivered.com
Further fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide detailed structural information. For instance, in the quantification of glucosamine (B1671600), selected reaction monitoring can be performed using transitions such as m/z 180.1 → m/z 72.1. researchgate.net The study of sulfated metabolites, in general, benefits from the identification of characteristic fragment ions like m/z 80 and m/z 97, which correspond to SO3•− and HSO4−, respectively. nih.gov The accuracy of Q-TOF mass detectors, with errors below 5 ppm against theoretical values, ensures high confidence in the identification of glucosamine and its fragment ions. europeanpharmaceuticalreview.com
Table 1: Characteristic Mass Spectrometry Fragments for Glucosamine and Related Compounds
| Compound/Fragment | m/z (Mass-to-Charge Ratio) | Ionization Mode | Analytical Context |
| Glucosamine (protonated) | 180.1 | Positive ESI | Quantification in plasma |
| Glucosamine Fragment | 72.1 | Positive ESI | Product ion for quantification |
| Unknown Impurity (protonated) | 287 | Positive ESI | Impurity characterization |
| SO3•− | 80 | Negative ESI | Identification of sulfated metabolites |
| HSO4− | 97 | Negative ESI | Identification of sulfated metabolites |
Nuclear Magnetic Resonance Spectroscopy for Conformational Studies and Impurity Profiling of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the three-dimensional structure and conformational dynamics of this compound in solution. nih.gov It provides detailed information about the connectivity of atoms and their spatial relationships. Both 1D and 2D NMR experiments are employed to assign signals and characterize impurities. researchgate.neteurekaselect.com
In aqueous solutions, glucosamine exists as an equilibrium mixture of α and β anomers, which can be distinguished by their unique NMR signals. researchgate.netfh-aachen.de For instance, the anomeric proton signals appear at approximately 5.3 ppm for the α-anomer and 4.8 ppm for the β-anomer. fh-aachen.de This distinction is crucial for understanding the compound's behavior in biological systems. NMR is also highly effective for impurity profiling, as it can detect and help identify residual solvents and other contaminants without the need for reference standards for every impurity. sigmaaldrich.com Validation studies have demonstrated that NMR methods are accurate and reproducible for the quantification of glucosamine in various products. fh-aachen.denih.gov
Chiral Separation Techniques for this compound Isomers
The biological activity of chiral molecules like D-glucosamine is often specific to one enantiomer. Therefore, analytical methods capable of separating and quantifying the different stereoisomers are essential. nih.gov High-performance liquid chromatography (HPLC) is a widely used technique for chiral separations, often employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govwvu.edu
Capillary electrophoresis (CE) has also emerged as a powerful tool for chiral analysis due to its high separation efficiency and short analysis times. nih.govwvu.edu In chiral CE, a chiral selector is typically added to the running buffer, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in their electrophoretic mobility. wvu.edu These techniques are critical for ensuring the enantiomeric purity of this compound.
Application of X-ray Diffraction and Fourier Transform Infrared Spectroscopy in Solid-State Characterization of this compound
The solid-state properties of this compound are crucial for its stability and formulation. X-ray diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy are key techniques for characterizing its crystalline structure and identifying its functional groups. drugfuture.comacs.org
Powder X-ray diffraction (PXRD) patterns provide a unique fingerprint for the crystalline form of the compound. acs.org Studies have used PXRD to investigate the composition of commercial "glucosamine sulfate" products, revealing that they are often physical mixtures of glucosamine chloride and alkaline salts rather than a true double salt. acs.org
FTIR spectroscopy provides information about the vibrational modes of the molecules, which are characteristic of specific functional groups. The FTIR spectrum of glucosamine hydrochloride, for example, shows key vibrations from O-H and N-H stretching bands between 3300 and 3370 cm⁻¹, an NH₂ band at 1615 cm⁻¹, and a secondary alcohol -OH band at 1094 cm⁻¹. researchgate.net FTIR can be used for both qualitative identification and quantitative analysis of glucosamine. japsonline.comresearchgate.net A quantitative method using FTIR has been developed by measuring the absorbance of the amine group peaks at 3309 and 3356 cm⁻¹. japsonline.com
Table 2: Key FTIR Absorption Bands for Glucosamine
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3300 - 3370 | O-H and N-H stretching | researchgate.net |
| 3309 and 3356 | Amine group (for quantification) | japsonline.com |
| 1615 | NH₂ bending | researchgate.net |
| 1094 | Secondary alcohol C-O stretching | researchgate.net |
Quantitative Methodologies for this compound in Complex Research Matrices (In Vitro Applications)
Development of Robust Analytical Protocols for this compound
Developing robust and validated analytical methods is essential for the accurate quantification of this compound in complex in vitro matrices. High-performance liquid chromatography (HPLC) is the most common technique for this purpose. nih.govnih.gov
Several HPLC methods have been developed, often involving pre-column derivatization to enhance the detectability of glucosamine, which lacks a strong chromophore. nih.gov A common derivatizing agent is 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su), which allows for UV detection. nih.gov The separation is typically achieved on a C18 column. eurekaselect.com
To avoid the derivatization step, methods using detectors like the Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) have been developed. nih.govscielo.br Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed in these methods to achieve good retention and separation of the polar glucosamine molecule. nih.govscielo.br For instance, a ZIC-HILIC column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) has been shown to effectively separate glucosamine. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for glucosamine quantification. researchgate.netnih.gov These methods often involve a simple protein precipitation step for sample preparation and use a stable isotope-labeled internal standard, such as D-[1-¹³C]glucosamine, to ensure accuracy. researchgate.netnih.gov
Validation of these analytical methods according to established guidelines is crucial. This includes assessing linearity, accuracy, precision, selectivity, and stability. nih.govmdpi.com For example, a validated HPLC-MS/MS method demonstrated linearity in the range of 50–5000 ng/mL with precision values (%R.S.D.) of ≤ 14% and accuracy (%bias) ranging from -11% to 10%. researchgate.netnih.gov
Table 3: Comparison of Analytical Methods for D-Glucosamine Quantification
| Analytical Technique | Column Type | Detector | Derivatization Required | Key Features |
| HPLC | C18 | UV | Yes (e.g., FMOC-Su) | Widely used, requires derivatization. eurekaselect.comnih.gov |
| HILIC-HPLC | ZIC-HILIC | CAD/ELSD | No | Good for polar compounds, avoids derivatization. nih.govscielo.br |
| HPLC-MS/MS | Polymer-based amino / Cyano | MS/MS | No | High sensitivity and selectivity. researchgate.netnih.gov |
| FTIR Spectroscopy | - | IR Detector | No | Rapid, solvent-free solid-state analysis. japsonline.com |
| NMR Spectroscopy | - | NMR Detector | No | Provides structural and quantitative information. fh-aachen.denih.gov |
Application of Hyphenated Techniques in Research-Grade Purity Assessment of this compound
Hyphenated analytical techniques, which combine two or more methods to separate and detect compounds, are indispensable for the purity assessment of research-grade this compound. These techniques offer high sensitivity and selectivity, making them ideal for identifying and quantifying trace-level impurities. eurekaselect.com Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are particularly powerful. researchgate.net
High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF MS): This technique is a robust tool for characterizing unknown impurities. HPLC separates the components of the sample, which are then ionized and analyzed by the Q-TOF mass spectrometer. The high mass accuracy of the TOF analyzer allows for the determination of elemental compositions of unknown compounds, facilitating their structural elucidation. eurekaselect.com In one study, HPLC-Q-TOF MS with an electrospray ionization (ESI) source in positive mode was successfully used to identify an unknown impurity in glucosamine sulfate sodium chloride capsules. eurekaselect.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides exceptional selectivity and sensitivity for quantifying both the active compound and any potential impurities. nih.gov The first mass spectrometer (MS1) selects a specific parent ion, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. This method has been developed and validated for the determination of glucosamine in human plasma and urine, demonstrating a lower limit of quantitation (LLOQ) as low as 12 ng/mL in plasma. semanticscholar.orgnih.gov Such sensitivity is crucial for detecting minute impurities that could affect research outcomes.
The use of pre-column derivatization can enhance the chromatographic properties and detection sensitivity of glucosamine, which lacks a strong chromophore. nih.govnih.gov Reagents like o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) are used to derivatize the primary amine group of glucosamine, improving its retention and ionization for LC-MS/MS analysis. nih.gov
The following table details the application of various hyphenated techniques in the analysis of this compound.
Interactive Data Table: Hyphenated Techniques in this compound Analysis
| Technique | Application | Key Findings/Capabilities |
|---|---|---|
| HPLC-Q-TOF MS | Identification of unknown impurities in finished products. eurekaselect.com | Successfully characterized an unknown impurity by providing high-accuracy mass data for elemental composition determination. eurekaselect.com |
| HILIC-ESI-MS | Quantification of glucosamine in dietary supplements. europeanpharmaceuticalreview.com | Overcomes challenges of separating the polar glucosamine from salt ions, providing accurate quantification. europeanpharmaceuticalreview.com |
| LC-MS/MS | Pharmacokinetic studies and quantification in biological fluids (plasma, urine). researchgate.netnih.gov | Highly sensitive and selective method with LLOQ down to 12 ng/mL in plasma, suitable for trace analysis. nih.gov |
| HPLC-ELSD | Quantification in dietary supplements. | Evaporative Light Scattering Detection (ELSD) is used as it does not require a chromophore for detection. scielo.br |
Mechanistic Investigations of D Glucosamine Sulfate Sodium Chloride in Biochemical and Cellular Systems in Vitro and Ex Vivo Models
Elucidation of Molecular Interactions of D-Glucosamine Sulfate (B86663) Sodium Chloride with Cellular Components
The molecular interactions of D-glucosamine sulfate sodium chloride with cellular components have been a subject of extensive research to understand its biological effects at a fundamental level. These investigations have focused on its binding to cellular receptors, modulation of enzyme activity, and its role in the biosynthetic pathways of essential matrix molecules.
While D-glucosamine is a fundamental building block for glycosaminoglycans, specific high-affinity cell surface receptors for D-glucosamine sulfate have not been definitively identified. The compound's effects are often considered to be mediated through its intracellular metabolism and incorporation into larger macromolecules. However, some studies suggest potential interactions with cell surface receptors that recognize sugar moieties. For instance, glucosamine (B1671600) has been observed to modulate signaling pathways often initiated at the cell surface, such as the inhibition of interferon-gamma and Nuclear Factor kappa B (NF-κB) signaling, which may imply an indirect interaction with receptor-mediated processes. drugbank.com Further research is needed to elucidate any direct receptor binding and to characterize the ligand affinity of this compound.
D-glucosamine sulfate has been shown to modulate the activity of several enzymes, particularly those involved in inflammation and tissue degradation. A significant area of research has been its effect on matrix metalloproteinases (MMPs), a family of enzymes responsible for the breakdown of extracellular matrix components like collagen and proteoglycans. nih.gov
In vitro studies on human osteosarcoma cell lines (MG-63 and SaOS-2) have demonstrated that glucosamine sulfate can suppress the expression of MMP-3 and MMP-9. nih.govspringermedizin.de In one study, a concentration of 10 μg/ml of glucosamine sulfate reduced MMP-3 expression by more than 50% in both cell lines. nih.govspringermedizin.de This suggests a specific inhibitory effect rather than broad MMP inhibition, as MMP-2 expression was not significantly affected. springermedizin.de Another study on human fibrosarcoma cells showed that sulfated glucosamine acts as a potent inhibitor of MMP-2 and MMP-9 expression and activity. nih.gov The mechanism for this inhibition was linked to the down-regulation of the transcription factor NF-κB. nih.gov
Furthermore, glucosamine and chondroitin (B13769445) sulfate in combination have been found to repress the upregulation of MMP-3 and MMP-13 transcripts in interleukin-1 challenged bovine cartilage explants. nih.gov Glucosamine alone was effective in suppressing the mRNA expression of MMP-13. nih.gov While these studies demonstrate an inhibitory effect on MMP expression, detailed kinetic studies providing specific inhibition constants (Ki) or IC50 values for this compound with purified MMP enzymes are not extensively reported in the available literature. Research has also indicated that glucosamine sulfate does not have significant inhibitory effects on cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 in human liver microsomes, suggesting a low likelihood of CYP-mediated drug interactions. mdpi.com
| Enzyme | Cell/System | Observed Effect | Concentration | Reference |
|---|---|---|---|---|
| Matrix Metalloproteinase-3 (MMP-3) | MG-63 and SaOS-2 Osteosarcoma Cells | >50% reduction in expression | 10 μg/ml | nih.govspringermedizin.de |
| Matrix Metalloproteinase-9 (MMP-9) | MG-63 and SaOS-2 Osteosarcoma Cells | Suppressed expression | Not specified | nih.gov |
| Matrix Metalloproteinase-2 (MMP-2) | Human Fibrosarcoma Cells | Inhibition of expression and activity | Not specified | nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | Human Fibrosarcoma Cells | Inhibition of expression and activity | Not specified | nih.gov |
| Matrix Metalloproteinase-13 (MMP-13) | Bovine Cartilage Explants (IL-1 challenged) | Suppressed mRNA expression | 5 μg/mL | nih.gov |
D-glucosamine is a fundamental precursor for the synthesis of glycosaminoglycans (GAGs), which are long unbranched polysaccharides, and proteoglycans, which consist of a core protein covalently attached to one or more GAG chains. medex.com.bdsigmaaldrich.com GAGs are crucial components of the extracellular matrix, contributing to the hydration and viscoelastic properties of tissues like articular cartilage. nih.gov
In vitro studies using chondrocytes (cartilage cells) have demonstrated that glucosamine sulfate can stimulate the production of proteoglycans. nih.gov In one study, human articular chondrocytes from osteoarthritic femoral heads cultured in a 3-dimensional system showed a statistically significant increase in proteoglycan production when treated with glucosamine sulfate at concentrations of 10-100 micrograms/ml. nih.gov This stimulation of proteoglycan synthesis is a key proposed mechanism for its beneficial effects on cartilage health. nih.gov Glucosamine serves as a substrate for the synthesis of hyaluronic acid, keratan (B14152107) sulfate, and chondroitin sulfate, all of which are important GAGs in cartilage. medex.com.bdnih.gov
The biosynthesis of GAGs is a complex process involving a series of enzymatic steps. frontiersin.org Glucosamine enters this pathway after being converted to glucosamine-6-phosphate. nih.gov The availability of glucosamine can be a rate-limiting step in proteoglycan production. nih.gov By providing an exogenous supply of glucosamine, it is hypothesized that the synthesis of GAGs and proteoglycans can be enhanced, particularly in conditions where their production may be compromised. nih.govcore.ac.uk However, some studies have shown contrasting results. For instance, one study on primary human endothelial cells found that glucosamine exposure led to a dose- and time-dependent reduction in the synthesis and secretion of sulfated proteoglycans. nih.gov This suggests that the effect of glucosamine on proteoglycan biosynthesis may be cell-type specific.
Influence of this compound on Cellular Signaling Cascades (Ex Vivo Cell Lines)
This compound has been shown to influence key cellular signaling cascades, which in turn modulates gene expression and protein modifications. These effects are particularly relevant in the context of inflammatory and catabolic processes.
A primary mechanism by which D-glucosamine sulfate modulates gene expression is through its inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. youtube.com In human osteoarthritic chondrocytes, glucosamine sulfate has been shown to inhibit the interleukin-1 (IL-1) induced activation and nuclear translocation of NF-κB. nih.gov This inhibition of NF-κB leads to the downregulation of pro-inflammatory and catabolic genes.
For example, glucosamine has been shown to ameliorate the IL-1β-induced expression of the IL1B gene in primary human chondrocytes. nih.gov In human fibrosarcoma cells, sulfated glucosamine was found to inhibit the expression of MMP-2 and MMP-9 by down-regulating NF-κB. nih.gov Similarly, in osteosarcoma cell lines MG-63 and SaOS-2, glucosamine sulfate significantly suppressed the gene and protein expression of MMP-3 and MMP-9. nih.govresearchgate.net The combination of glucosamine and chondroitin sulfate has also been shown to suppress the IL-1-induced gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cartilage explants. nih.gov
| Gene | Cell Line/System | Effect of D-Glucosamine Sulfate | Associated Pathway | Reference |
|---|---|---|---|---|
| IL1B | Primary Human Chondrocytes | Downregulation | NF-κB | nih.gov |
| MMP-2 | Human Fibrosarcoma Cells | Downregulation | NF-κB | nih.gov |
| MMP-9 | Human Fibrosarcoma Cells | Downregulation | NF-κB | nih.gov |
| MMP-3 | MG-63 and SaOS-2 Osteosarcoma Cells | Downregulation | Not specified | nih.govresearchgate.net |
| MMP-9 | MG-63 and SaOS-2 Osteosarcoma Cells | Downregulation | Not specified | nih.govresearchgate.net |
| iNOS | Cartilage Explants | Downregulation | NF-κB | nih.gov |
| COX-2 | Cartilage Explants | Downregulation | NF-κB | nih.gov |
Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, which can significantly impact their function, localization, and stability. nih.gov D-glucosamine can influence PTMs, most notably through its conversion to UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification. nih.govnih.gov
O-GlcNAcylation is a dynamic and reversible PTM where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.orgovid.com This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). wikipedia.orgyoutube.com O-GlcNAcylation is increasingly recognized as a key regulator of numerous cellular processes and can compete with phosphorylation for the same or nearby sites on proteins, thereby influencing signaling pathways. wikipedia.org By increasing the intracellular pool of UDP-GlcNAc, glucosamine can potentially enhance the O-GlcNAcylation of various proteins. nih.gov This increased modification has been implicated in the anti-inflammatory effects of glucosamine, in part through the O-GlcNAcylation of components of the NF-κB signaling pathway. nih.gov
Anti-inflammatory Pathways and Cytokine Regulation by this compound (In Vitro)
In vitro studies using various cell models, particularly chondrocytes, have elucidated several anti-inflammatory mechanisms of this compound. A primary target of its action is the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.gov D-glucosamine sulfate has been shown to attenuate the activation of NF-κB in a dose-dependent manner. nih.govnih.gov This inhibitory effect on NF-κB is significant as this transcription factor controls the expression of numerous pro-inflammatory molecules involved in cartilage degradation. nih.gov By suppressing NF-κB, D-glucosamine sulfate effectively downregulates a cascade of inflammatory and catabolic events in isolated cells. nih.govwikipedia.org
The regulation of inflammatory cytokines is a key aspect of the anti-inflammatory profile of D-glucosamine sulfate. In vitro experiments on human osteoarthritic chondrocytes demonstrate that it can significantly reduce the gene expression and release of major pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). wikipedia.orgnih.govnih.gov IL-1β, a potent inflammatory cytokine highly expressed in osteoarthritic joints, induces a catabolic response in chondrocytes. nih.govresearchwithrutgers.com D-glucosamine sulfate has been found to effectively counteract the detrimental effects of IL-1β, protecting chondrocytes from inflammatory damage. researchwithrutgers.com It fully protected chondrocytes from IL-1-induced expression of inflammatory cytokines and chemokines. researchwithrutgers.com
Furthermore, D-glucosamine sulfate influences the expression and activity of key enzymes involved in the inflammatory process. It has been shown to decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govwikipedia.orgfrontiersin.orgnih.gov The downregulation of COX-2 leads to a subsequent reduction in the production of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain. wikipedia.orgnih.govsemanticscholar.org Similarly, by inhibiting iNOS expression, it reduces the synthesis of nitric oxide (NO), another molecule implicated in inflammatory processes and chondrocyte apoptosis. frontiersin.orgnih.govsemanticscholar.org The compound's ability to inhibit these pathways provides a plausible explanation for its anti-inflammatory properties observed in in vitro settings. semanticscholar.org
Table 1: Summary of In Vitro Anti-inflammatory Effects of D-Glucosamine Sulfate
| Target Pathway/Molecule | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| NF-κB Signaling Pathway | Human Chondrosarcoma Cells (SW1353) | Attenuation of IL-1β induced activation | nih.gov |
| Human Osteoarthritic Chondrocytes | Inhibition of p50 and p65 subunits | wikipedia.org | |
| Pro-inflammatory Cytokines | |||
| Interleukin-1β (IL-1β) | Human Osteoarthritic Chondrocytes | Significant reduction in gene expression and release | wikipedia.orgnih.gov |
| Interleukin-6 (IL-6) | Human Osteoarthritic Chondrocytes, Rat Intervertebral Disc Cells | Significant reduction in gene expression and release | wikipedia.orgnih.govnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Human Osteoarthritic Chondrocytes, Rat Intervertebral Disc Cells | Significant reduction in gene expression and release | wikipedia.orgnih.govnih.gov |
| Inflammatory Mediators | |||
| Cyclooxygenase-2 (COX-2) | Human Osteoarthritic Chondrocytes, Bovine Cartilage Explants | Downregulation of gene expression | nih.govwikipedia.orgnih.gov |
| Prostaglandin E2 (PGE2) | Human Osteoarthritic Chondrocytes, Bovine Cartilage Explants | Reduction in synthesis and release | wikipedia.orgnih.govsemanticscholar.org |
| Inducible Nitric Oxide Synthase (iNOS) | Bovine Cartilage Explants | Downregulation of gene expression | nih.gov |
| Nitric Oxide (NO) | Bovine Cartilage Explants, Rat Intervertebral Disc Cells | Reduction in synthesis and release | nih.govnih.govsemanticscholar.org |
Intracellular Fate and Metabolic Transformation Pathways of this compound (In Vitro Models)
The entry of D-glucosamine into isolated cells, such as chondrocytes, is a critical first step for its metabolic activity. In vitro studies have established that glucosamine is actively imported into cells through a system of facilitated glucose transporters (GLUTs). researchwithrutgers.comnih.gov This transport is an insulin-independent process in chondrocytes and can be influenced by pro-inflammatory cytokines and growth factors. nih.gov
Human articular chondrocytes are known to express at least five distinct GLUTs, including the cytokine-inducible GLUT-1 and GLUT-6, as well as the constitutively expressed GLUT-3, -8, and -10. nih.gov Glucosamine directly competes with glucose for uptake through these transporters. frontiersin.org This competition can lead to a dose-dependent, non-competitive inhibition of facilitated glucose transport when cells are incubated with glucosamine. researchwithrutgers.com In IL-1β-stimulated chondrocytes, glucosamine has been shown to specifically inhibit the translocation of GLUT1 and GLUT6 to the cell membrane, without affecting GLUT3 expression. nih.govresearchwithrutgers.com The affinity of these transporters for glucosamine varies; for instance, GLUT2 has been identified as a high-affinity transporter for glucosamine, with a much lower Michaelis constant (Km) for glucosamine (0.8 mM) compared to glucose (~17-20 mM). wikipedia.orgnih.gov The active import and subsequent metabolism by chondrocytes are specific to glucosamine, as N-acetylglucosamine (GlcNAc) is not actively imported by these cells. researchwithrutgers.comnih.gov
Table 2: Glucosamine Uptake and Transport Mechanisms in Isolated Cells
| Transport Mechanism | Key Proteins Involved | Cellular Effect | Reference |
|---|---|---|---|
| Facilitated Transport | Glucose Transporters (GLUTs) | Active import into the cell | researchwithrutgers.comnih.gov |
| GLUT1, GLUT6 | Inhibition of membrane translocation by glucosamine in IL-1β-stimulated chondrocytes | nih.govresearchwithrutgers.com | |
| GLUT2 | High-affinity transport of glucosamine | wikipedia.orgnih.gov | |
| Competition with Glucose | Glucose Transporters (GLUTs) | Glucosamine non-competitively inhibits basal glucose transport | researchwithrutgers.comfrontiersin.org |
Once transported into the cell, D-glucosamine enters the hexosamine biosynthesis pathway (HBP), which is a key metabolic route for the production of amino sugars. nih.govnih.gov The primary fate of intracellular glucosamine is not degradation for energy but rather its utilization as a precursor for the synthesis of complex macromolecules essential for extracellular matrix structure. nih.govcore.ac.uk
The metabolic transformation begins with the phosphorylation of glucosamine to glucosamine-6-phosphate by the enzyme hexokinase. nih.gov This is the first step in the HBP salvage pathway. nih.govresearchgate.net Subsequently, glucosamine-6-phosphate undergoes a series of enzymatic reactions, including acetylation and the addition of a uridine (B1682114) diphosphate (B83284) (UDP) group. frontiersin.orgnih.gov The end-product of this pathway is UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial activated nucleotide sugar. wikipedia.orgnih.gov
UDP-GlcNAc serves as the fundamental building block for the synthesis of various glycosylated molecules. wikipedia.org In chondrocytes, it is a direct precursor for the production of glycosaminoglycans (GAGs), such as chondroitin sulfate and keratan sulfate, as well as hyaluronic acid. nih.govcore.ac.uk These GAGs are then incorporated into proteoglycans, like aggrecan, which are vital components of the cartilage matrix. core.ac.uk Therefore, the primary "metabolites" of glucosamine in this in vitro context are these essential biosynthetic products rather than simple degradation products. nih.govcore.ac.uk Some studies also indicate that glucosamine can inhibit advanced lipoxidation reactions, thereby preventing the formation of degradation products like malondialdehyde (MDA) adducts in the chondrocyte matrix. nih.govnih.gov
Table 3: Metabolic Transformation of D-Glucosamine in Vitro
| Metabolic Pathway | Key Intermediate Metabolites | Final Biosynthetic Products | Reference |
|---|---|---|---|
| Hexosamine Biosynthesis Pathway (Salvage) | Glucosamine-6-Phosphate | Glycosaminoglycans (e.g., Chondroitin Sulfate, Keratan Sulfate) | nih.govnih.govcore.ac.uk |
| N-acetylglucosamine-6-phosphate | Proteoglycans (e.g., Aggrecan) | nih.govcore.ac.uk | |
| N-acetylglucosamine-1-phosphate | Hyaluronic Acid | nih.gov | |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | Glycoproteins, Glycolipids | wikipedia.org | |
| Inhibition of Degradation | - | Inhibition of malondialdehyde (MDA) adduct formation | nih.govnih.gov |
Theoretical and Computational Chemistry Studies on D Glucosamine Sulfate Sodium Chloride
Molecular Dynamics Simulations of D-Glucosamine Sulfate (B86663) Sodium Chloride in Solvent Systems
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the behavior of substances like D-glucosamine sulfate sodium chloride in different environments, such as in water or other solvents, which is critical for understanding processes like dissolution and bioavailability.
Research has been conducted on the solubility and thermodynamics of D-glucosamine 2-sulfate sodium salt in water and various binary solvent mixtures. researchgate.net In these studies, MD simulations were employed to delve into the molecular interactions between the compound and the solvent molecules. The simulations were used to calculate key thermodynamic parameters that govern the dissolution process, including lattice energy, solvation free energy, and the Gibbs energy of the solution. researchgate.net The findings from these simulations indicated that the dissolution of the compound is a complex, entropy-driven, and spontaneous process. researchgate.net
Table 1: Thermodynamic Properties Investigated by Molecular Dynamics
| Property | Description | Relevance |
|---|---|---|
| Lattice Energy | The energy required to separate one mole of the solid ionic compound into its gaseous ions. | Helps in understanding the stability of the crystal structure. |
| Solvation Free Energy | The change in free energy when a solute is transferred from a vacuum to a solvent. | Indicates how favorably the compound interacts with the solvent. |
These simulations are essential for optimizing processes such as crystallization and separation in pharmaceutical manufacturing by providing a molecular-level understanding of solid-liquid equilibrium. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These studies provide fundamental information about charge distribution, bond characteristics, and reactivity, which are key to understanding a molecule's chemical behavior and stability.
Studies have been performed on glucosamine (B1671600) and its salts, including glucosamine sulfate, using DFT calculations with the B3LYP functional and 6-31G basis set. wisdomlib.orgmdpi.com These calculations compare properties like net atomic charges, bond lengths, dipole moments, and total energy to elucidate the specific characteristics of the sulfate salt. wisdomlib.org
A key finding is that the redistribution of atomic charges in glucosamine sulfate spans a larger range compared to glucosamine itself or its other salts. wisdomlib.orgmdpi.com This wider charge distribution suggests a higher degree of reactivity and interaction potential. The calculations also identify the most reactive sites on the glucosamine molecule, noting that hydroxyl and amine groups are key centers for chemical interactions due to their charge characteristics and bond lengths. wisdomlib.org For instance, the negative charges on oxygen and nitrogen atoms and the positive charges on their attached hydrogens indicate sites prone to electrophilic and nucleophilic attack. wisdomlib.org
Furthermore, total energy calculations from these studies help explain the stability of glucosamine sulfate. wisdomlib.org A lower total energy generally corresponds to a more stable molecular system. By comparing these calculated energies, researchers can rank the relative stability and reactivity of different glucosamine salts. wisdomlib.orgmdpi.com
Table 2: Calculated Electronic Properties of Glucosamine Sulfate
| Property | Finding | Implication |
|---|---|---|
| Net Atomic Charges | Wider range of charge distribution (-1.413 to +1.413 e) compared to other salts. wisdomlib.org | Suggests enhanced reactivity and potential for stronger intermolecular interactions. |
| Bond Lengths | Specific O-H and N-H bond lengths (e.g., O17-H19: 1.0003 Å, N16-H22: 1.0169 Å) indicate reactive sites. wisdomlib.org | Helps identify which parts of the molecule are most likely to engage in chemical reactions. |
| Dipole Moment | The magnitude and orientation of the molecular dipole moment influence solubility and interaction with polar molecules. | A significant dipole moment is consistent with the molecule's solubility in polar solvents like water. |
| Total Energy | Comparative energy calculations explain the relative stability and high reactivity of the sulfate form. wisdomlib.org | Provides a theoretical basis for its observed chemical properties. |
In Silico Docking and Ligand-Target Interaction Modeling for this compound
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as glucosamine sulfate) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and for understanding the potential mechanisms of action of a compound at a molecular level.
For glucosamine sulfate, molecular docking studies have been conducted to investigate its potential as an inhibitor of proteins involved in the pathology of osteoarthritis (OA). wisdomlib.org One such study analyzed the interactions between glucosamine sulfate and key proteins associated with OA, including matrix metalloproteinase-3 (MMP-3), matrix metalloproteinase-9 (MMP-9), and interleukin-4 (IL-4). wisdomlib.org
The results of these docking simulations revealed that glucosamine sulfate exhibits a good binding affinity and forms stable interactions within the active sites of these target proteins. wisdomlib.org The analysis of the docked poses identifies specific interactions, such as hydrogen bonds and hydrophobic contacts, between the glucosamine sulfate molecule and the amino acid residues of the protein targets. These interactions are crucial for the stability of the ligand-protein complex and are indicative of potential inhibitory effects. researchgate.netwisdomlib.org Such computational findings provide a molecular hypothesis for the observed biological effects of glucosamine sulfate, suggesting that its therapeutic action may be related to the inhibition of key enzymes and signaling proteins in joint tissues. wisdomlib.org
Table 3: Molecular Docking Targets for Glucosamine Sulfate in Osteoarthritis
| Target Protein | Function in Osteoarthritis | Docking Result |
|---|---|---|
| MMP-3 (Stromelysin-1) | Degrades cartilage components like proteoglycans and collagens. | Good binding affinity and stable interactions observed. wisdomlib.org |
| MMP-9 (Gelatinase B) | Involved in the breakdown of extracellular matrix in normal physiological processes and disease. | Good binding affinity and stable interactions observed. wisdomlib.org |
| IL-4 (Interleukin-4) | A cytokine that can modulate inflammatory responses. | Good binding affinity and stable interactions observed. wisdomlib.org |
Conformational Analysis of this compound using Computational Methods
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The function and activity of a molecule are highly dependent on its preferred three-dimensional shape or conformation.
Computational methods are vital for exploring the conformational landscape of molecules like glucosamine. Studies have utilized a combination of laser ablation molecular beam Fourier transform microwave spectroscopy and quantum chemical calculations to investigate the conformational behavior of D-glucosamine in the gas phase.
The orientation of the hydroxymethyl (-CH2OH) and amino (-NH2) side groups also plays a crucial role in determining the most stable conformations. By identifying the lowest-energy conformers, researchers can predict the most likely shapes the molecule will adopt, which in turn governs how it will interact with its environment and biological targets. While these studies focus on the glucosamine molecule itself, the presence of sulfate, sodium, and chloride ions in the this compound complex would influence its conformational preferences in a condensed phase or solution through electrostatic interactions and effects on the local solvent structure.
| Solvent and Ion Effects | Interactions with surrounding solvent molecules and ions (SO42-, Na+, Cl-). | Modifies the conformational landscape in solution compared to the gas phase. |
Advanced Research on Stability, Degradation Pathways, and Environmental Fate of D Glucosamine Sulfate Sodium Chloride
Kinetic and Mechanistic Studies of D-Glucosamine Sulfate (B86663) Sodium Chloride Degradation under Varied Environmental Stressors
The stability of D-glucosamine is significantly enhanced through its formulation as a mixed salt with sodium chloride. Pure glucosamine (B1671600) sulfate is chemically unstable and highly hygroscopic, readily degrading when exposed to moisture and air. nih.govresearchgate.netacs.org Unstabilized glucosamine sulfate can show initial signs of degradation within just four hours under normal conditions (25°C and 60% relative humidity) and may be completely decomposed within 36 hours. cir-safety.org The sodium chloride complex, however, exhibits considerably greater stability.
The degradation of glucosamine in aqueous solutions is highly dependent on pH. Studies on glucosamine sulfate have shown it to be most stable in acidic conditions, specifically around pH 5.0. nih.gov The degradation kinetics in solution have been found to follow first-order models. In a pH 5 buffer solution at 25°C, the degradation rate constant for glucosamine sulfate was estimated to be 5.93 x 10⁻⁶ hr⁻¹, which corresponds to a t₉₀ (the time required for 10% degradation) of approximately 2.03 years. nih.gov
Under more extreme conditions, such as in subcritical water at temperatures ranging from 190°C to 230°C, the degradation of D-glucosamine also follows first-order kinetics. researchgate.net In these conditions, the degradation is much more rapid, and the temperature dependence can be described by the Arrhenius equation. The activation energy for this process has been calculated at 130 kJ/mol, with a pre-exponential factor of 2.11 × 10¹² s⁻¹. researchgate.net
The primary mechanism for the degradation of glucosamine in aqueous environments is believed to be a retro-aldol condensation. This reaction pathway leads to the formation of smaller, unstable intermediates which then participate in further reactions to form various degradation products. cir-safety.org Another studied mechanism, relevant to its biological rather than environmental degradation, is its ability to inhibit advanced lipoxidation reactions and protein oxidation, which points to its role as an antioxidant. nih.govresearchgate.net
Kinetic Parameters of D-Glucosamine Degradation
| Condition | Kinetic Model | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| pH 5 Buffer, 25°C | First-Order | 5.93 x 10⁻⁶ hr⁻¹ | Not Reported | nih.gov |
| Subcritical Water, 190-230°C | First-Order | Not Reported | 130 kJ/mol | researchgate.net |
Identification and Characterization of D-Glucosamine Sulfate Sodium Chloride Degradation Products
The degradation of D-glucosamine leads to the formation of a variety of chemical compounds, particularly under thermal stress in aqueous solutions. The specific products generated are heavily influenced by the pH of the solution.
Under neutral (pH 7) and acidic (pH 4) conditions, the primary degradation products identified upon heating are furfurals. cir-safety.orgnih.gov However, under alkaline conditions (pH 8.5), a more complex mixture of compounds is generated. These include pyrazines, such as pyrazine (B50134) and methylpyrazine, which are noted as major components. cir-safety.orgnih.gov
Other significant degradation products formed under alkaline conditions include 3-hydroxypyridines and pyrrole-2-carboxaldehyde. cir-safety.orgnih.gov The formation of these heterocyclic compounds is proposed to occur through the ring-opening of furfural (B47365) intermediates, initiated by ammonia (B1221849) liberated from the glucosamine molecule, followed by intramolecular condensation. cir-safety.org Additional minor products identified include other furans and acetol. cir-safety.orgnih.gov In studies involving degradation in subcritical water, 5-(hydroxymethyl)-furfural has been identified as the main degradation product. researchgate.net
Identified Degradation Products of D-Glucosamine
| Degradation Product | Condition | Reference |
|---|---|---|
| Furfurals | Heating in aqueous solution (pH 4 and 7) | cir-safety.orgnih.gov |
| 5-(hydroxymethyl)-furfural | Degradation in subcritical water | researchgate.net |
| Pyrazine | Heating in aqueous solution (pH 8.5) | cir-safety.orgnih.gov |
| Methylpyrazine | Heating in aqueous solution (pH 8.5) | cir-safety.orgnih.gov |
| 3-Hydroxypyridines | Heating in aqueous solution (pH 8.5) | cir-safety.orgnih.gov |
| Pyrrole-2-carboxaldehyde | Heating in aqueous solution (pH 8.5) | cir-safety.orgnih.gov |
| Furans | Heating in aqueous solution (pH 8.5) | cir-safety.orgnih.gov |
| Acetol | Heating in aqueous solution (pH 8.5) | cir-safety.orgnih.gov |
Photochemical and Thermochemical Stability Research of this compound
Thermochemical Stability: this compound exhibits high thermochemical stability. The crystalline mixed salt has a melting point above 300°C. google.comgoogle.com However, some studies note the onset of partial decomposition at temperatures above 200°C. google.com Research utilizing differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) has been performed to determine the specific decomposition temperatures and thermal behavior of the compound, confirming its stability at typical ambient temperatures. researchgate.netlboro.ac.uk DSC analysis of related glucosamine compounds, such as glucosamine encapsulated in alginate nanoparticles, shows changes in thermal behavior, indicating interactions between the drug and polymer. researchgate.net
Photochemical Stability: The glucosamine molecule lacks a significant chromophore, which makes direct absorption of UV-Vis light challenging. oup.com Comprehensive studies detailing the photochemical degradation pathways, quantum yields, and photodegradation products of this compound are not widely available in the public literature. While some research has explored the use of glucosamine derivatives in treating skin damage caused by UV radiation, this focuses on its biological effects rather than its chemical stability under light exposure. medindia.net
Bio-Degradation and Environmental Transformation Pathways of this compound (Excluding Ecotoxicity)
D-Glucosamine is a naturally occurring monosaccharide and a fundamental component of various biopolymers, including chitin (B13524) in crustacean shells and the cell walls of fungi and other microorganisms. nih.govnih.gov Given its natural origin, it is readily biodegradable.
In environmental settings such as soil, glucosamine is a key component of organic matter, and its turnover is linked to microbial activity. researchgate.net Soil microorganisms, including various species of bacteria and fungi, possess the enzymatic machinery to degrade glucosamine and its derivatives. whiterose.ac.uknih.gov For instance, bacteria of the genus Bacillus, which are common in soil, have demonstrated the ability to degrade glucosamine. The degradation of glucosamine in soil is an integral part of the carbon and nitrogen cycles, where it can be mineralized and reutilized by the soil microbial community. researchgate.net
While it is established that D-glucosamine is biodegradable, detailed studies on its complete transformation pathways and the specific intermediate metabolites formed in soil or aquatic environments are limited. The production of glucosamine through microbial fermentation is a well-researched area, which inherently confirms the capability of microorganisms to process the compound. nih.govnih.gov However, the environmental half-life and the sequence of degradation steps in natural ecosystems are not fully elucidated. The release of glucosamine into aquatic systems from manufacturing processes is a potential environmental concern, though its biodegradable nature suggests it is unlikely to persist long-term. nih.gov
Emerging Research Directions and Future Perspectives in D Glucosamine Sulfate Sodium Chloride Studies
Integration of Omics Technologies in D-Glucosamine Sulfate (B86663) Sodium Chloride Mechanistic Research
The application of "omics" technologies, such as proteomics and metabolomics, is providing a system-level view of the molecular changes induced by glucosamine (B1671600) sulfate. This approach allows for a broad and unbiased analysis of proteins and metabolites, offering deeper insights into the compound's mechanism of action. By simultaneously analyzing shifts in multiple proteins and metabolic pathways, researchers can construct a more comprehensive picture of the cellular response to D-Glucosamine Sulfate Sodium Chloride. nih.govnih.gov
In vitro studies using human articular chondrocytes have been instrumental in mapping the proteomic and metabolic footprint of glucosamine sulfate. Pharmacoproteomic analyses have revealed that glucosamine sulfate significantly alters the protein expression profile of chondrocytes, particularly when these cells are under inflammatory stress.
One key study identified 31 different proteins that were modulated by treatment with glucosamine sulfate and/or chondroitin (B13769445) sulfate. These proteins are involved in crucial cellular processes including extracellular matrix (ECM) organization, cell adhesion, and cartilage development. Notably, glucosamine sulfate demonstrated a potent effect on pathways related to protein synthesis. For instance, treatment with glucosamine sulfate led to the upregulation of proteins involved in the folding, modification, and synthesis of other proteins, suggesting a role in cellular repair and maintenance mechanisms under stress.
Further quantitative proteomics using techniques like iTRAQ (isobaric tags for relative and absolute quantitation) on the secretome of osteoarthritic chondrocytes identified 186 different secreted proteins. Analysis showed that glucosamine treatment modulated proteins involved in three main biological processes: cell adhesion, cartilage development, and ECM organization. This highlights the compound's influence on the structural and functional integrity of cartilage tissue at the molecular level.
While direct large-scale metabolomic studies on this compound are still emerging, the proteomic data strongly implies significant metabolic shifts. The observed changes in ECM components and enzymes suggest alterations in pathways like the hexosamine biochemical pathway. Studies on cartilage explants have shown that glucosamine is preferentially taken up by chondrocytes and incorporated into glycosaminoglycans, indicating a direct influence on the metabolic fate of the compound and the synthesis of crucial cartilage components. rsc.orgmaxapress.comacs.org
Table 1: Selected Proteins Modulated by Glucosamine Sulfate in Human Chondrocytes (In Vitro)
| Protein Category | Modulated Proteins (Examples) | Observed Effect | Associated Biological Process |
| Cytoskeletal | Vimentin (VIM), Moesin (MSN) | Downregulated | Cell Structure, Adhesion, Migration |
| Chaperones/Stress Response | Heat shock protein 90kDa alpha class B member 1 (HSP90AB1) | Downregulated | Protein Folding, Stress Response |
| Metabolic Enzymes | Pyruvate kinase M2 (PKM2) | Downregulated | Glycolysis, Energy Metabolism |
| Extracellular Matrix | Collagen, Aggrecan | Modulated | Cartilage Structure and Synthesis |
| Signal Transduction | Mitogen-activated protein kinase | Inhibited | Inflammatory Signaling Pathways |
Novel Applications of this compound in Material Science and Biotechnology (Non-Clinical)
Beyond its well-known biological applications, D-glucosamine and its derivatives are finding new roles in material science and biotechnology. These non-clinical applications leverage the unique chemical and biological properties of the molecule.
In biotechnology, D-glucosamine has been shown to significantly enhance the efficiency of gene transfection during electroporation. nih.govnih.gov Electroporation is a technique that uses an electrical pulse to create temporary pores in cell membranes to introduce foreign substances like DNA. mdpi.com Research has demonstrated that using a buffer supplemented with D-glucosamine during electroporation of osteoblasts can increase transfection efficiency by over 30%. nih.govnih.gov This effect is attributed to D-glucosamine's ability to stabilize and protect the cell membrane from electrical stress, representing a meaningful advance for developing more effective gene delivery procedures. nih.govnih.gov
In the realm of material science, D-glucosamine is being utilized as a component in the development of bioactive hydrogels. nih.gov Hydrogels are water-retaining polymer networks with wide applications in biomedicine. mdpi.com Simple supramolecular hydrogels based on D-glucosamine have been developed that show promise as new biomaterials for applications such as wound healing. researchgate.net Furthermore, incorporating glucosamine into cryogel scaffolds, such as those made from gelatin and hyaluronic acid, can modulate the scaffold's mechanical properties and provide biological cues to maintain the phenotype of chondrocytes for cartilage tissue engineering. nih.gov
A distinct biotechnological application has emerged in agriculture, where D-glucosamine and its polymer form, chitosan, are used as biological plant growth regulators. science.gov Studies have indicated that glucosamine sulfate can significantly increase the shoot and root weight of plants like the faba bean, suggesting its potential as a biostimulant in agriculture. researchgate.net
Table 2: Emerging Non-Clinical Applications of this compound
| Field | Application | Mechanism/Effect | Reference |
| Biotechnology | Gene Transfection Enhancement | Increases efficiency of electroporation by stabilizing cell membranes against electrical stress. | nih.govnih.gov |
| Material Science | Bioactive Hydrogel Development | Acts as a building block for supramolecular hydrogels used in wound healing and tissue engineering scaffolds. | researchgate.netnih.gov |
| Agriculture | Plant Growth Regulation | Functions as a biostimulant, increasing shoot and root weight in certain plants. | researchgate.net |
Development of Advanced Research Tools and Probes Based on this compound
The inherent biological activity and cellular uptake of glucosamine make it an excellent candidate for the development of molecular probes and research tools. Because many cancer cells exhibit increased glucose and glucosamine uptake, scientists have conjugated D-glucosamine to imaging agents to create tools for detecting and studying tumors.
One significant area of development is in fluorescent probes. Glucosamine has been linked to near-infrared fluorescent (NIRF) dyes like cypate to create probes for optical imaging of cancer. nih.gov These glucosamine-linked probes show enhanced tumor specificity and are taken up by cancer cells, likely through glucose transporters. nih.gov This allows for clearer visualization of tumors in both in vitro and in vivo models. nih.gov Researchers are also designing novel chemical sensors that can selectively detect glucosamine in complex biological environments, which would be a valuable tool for clarifying its pharmacokinetics. rsc.org Other approaches involve chemically derivatizing glucosamine to create novel fluorescent compounds that can be used for tracing the molecule within biological systems. maxapress.com
In addition to fluorescent probes, glucosamine derivatives are being used to develop radiolabeled tracers for advanced imaging techniques like Single Photon Emission Computed Tomography (SPECT). acs.org By synthesizing glucosamine derivatives containing different phenyl isonitriles and labeling them with Technetium-99m (99mTc), researchers have created promising tumor imaging agents with high tumor uptake and good tumor-to-background ratios. acs.org These glucosamine-based tools are not only useful for imaging but also for delivering therapeutic agents directly to tumor cells. mdpi.com
Cross-Disciplinary Research Synergies Involving this compound
The expanding research landscape of this compound fosters significant cross-disciplinary synergies. These collaborations are essential for translating fundamental chemical and biological knowledge into practical applications.
A prime example is the synergy between material science, chemistry, and regenerative medicine . The chemical modification of D-glucosamine to create novel hydrogelators for wound healing scaffolds brings together principles of polymer chemistry and an understanding of the biological processes of tissue repair. researchgate.net This creates biomaterials that are not just structurally supportive but also biologically active.
Another powerful synergy exists between biotechnology, oncology, and chemical biology . The development of glucosamine-based fluorescent probes and radiotracers for tumor imaging is a direct result of combining expertise in chemical synthesis, the biotechnology of probe design, and the oncological understanding of tumor metabolism. acs.orgnih.gov These tools, born from interdisciplinary work, are now used to advance cancer diagnostics and research.
Furthermore, the application of D-glucosamine in agriculture represents a synergy between biochemistry and plant science . Understanding the biochemical pathways affected by glucosamine in microorganisms and plants allows for its novel application as a biostimulant to enhance crop growth, bridging fundamental molecular science with applied agricultural technology. science.govresearchgate.netnih.gov These cross-disciplinary efforts are crucial for unlocking the full potential of this compound in and beyond its traditional applications.
Q & A
Q. What analytical methods are recommended for identifying and quantifying D-Glucosamine Sulfate Sodium Chloride in pharmaceutical-grade samples?
Answer :
-
Identification : Use infrared (IR) spectroscopy to confirm the glucosamine backbone and sulfate group. Chloride and sodium ions are verified via pharmacopeial tests (e.g., flame test for sodium and silver nitrate precipitation for chloride) .
-
Quantification : High-performance liquid chromatography (HPLC) with a phosphate buffer mobile phase and UV detection is standard. The assay formula is:
where = standard concentration, = sample weight, and = peak area ratio of sample to standard .
Q. How does solubility influence experimental design for this compound?
Answer : The compound is highly water-soluble (>100 mg/mL) but insoluble in organic solvents like ethanol. For dissolution studies:
Q. What are the pharmacopeial purity standards for this compound?
Answer : USP standards require:
- Assay range : 98.0–102.0% of (C₆H₁₄NO₅)₂SO₄·2NaCl .
- Specific rotation : +50.0° to +55.0° (measured 3 hours post-dissolution to account for mutarotation) .
- Sulfate content : 16.3–17.3% (via gravimetric analysis using barium chloride) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in sulfate content measurements between gravimetric and chromatographic methods?
Answer :
- Gravimetric method : Precipitate sulfate with barium chloride; multiply the residue weight by 0.4116 to calculate sulfate content .
- Chromatographic method : Use ion-pair chromatography with conductivity detection for direct quantification.
- Discrepancy resolution : Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) to rule out interference from sodium or chloride ions .
Q. What experimental controls are critical in pharmacokinetic studies of this compound?
Answer :
- Absorption phase : Monitor plasma glucosamine levels within 2–3 hours post-administration (half-life = 2–3 hrs).
- Control for glucose interference : Cellular uptake of glucosamine competes with glucose; use glucose-free buffers in in vitro models .
- Metabolic stability : Assess sulfate dissociation in intestinal pH conditions (≥50% non-ionized glucosamine enhances absorption) .
Q. How does the structural integrity of this compound impact glycosaminoglycan (GAG) synthesis studies?
Answer :
- Key finding : The sulfate group is not covalently linked to glucosamine but exists as free sulfate, likely from hydrolysis during synthesis .
- Methodological note : Use nuclear magnetic resonance (NMR) to confirm the absence of 2- or 6-sulfate linkages.
- Biological relevance : Free sulfate may act as a co-substrate for GAG biosynthesis, requiring supplementation with ATP-sulfurylase in cell cultures .
Q. What strategies mitigate batch-to-batch variability in sodium chloride content during synthesis?
Answer :
- Precipitation control : Adjust ammonium sulfate saturation to isolate glucosamine sulfate before NaCl co-crystallization .
- Quality control : Implement USP Residue on Ignition test (≤0.1% for NaCl) and flame photometry for sodium quantification .
Key Research Findings
- Pharmacokinetic limitation : Only glucosamine (not sulfate) is detectable in serum, necessitating indirect sulfate tracking via urinary excretion studies .
- Regulatory clarity : USP distinguishes the chemical complex (C₆H₁₄NO₅)₂SO₄·2NaCl from physical mixtures of glucosamine HCl + Na₂SO₄ .
- Stability note : Mutarotation equilibrium is reached 3 hours post-dissolution, critical for optical rotation measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
